Iguratimod

Catalog No.
S548953
CAS No.
123663-49-0
M.F
C17H14N2O6S
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iguratimod

CAS Number

123663-49-0

Product Name

Iguratimod

IUPAC Name

N-[7-(methanesulfonamido)-4-oxo-6-phenoxychromen-3-yl]formamide

Molecular Formula

C17H14N2O6S

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C17H14N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-10,19H,1H3,(H,18,20)

InChI Key

ANMATWQYLIFGOK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3

Solubility

Soluble in DMSO.

Synonyms

3-formylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one, T 614, T-614

Canonical SMILES

CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3

Description

The exact mass of the compound Iguratimod is 374.05726 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Preclinical Studies of Iguratimod

  • Animal Models of Lupus: Studies in mice with lupus-like disease suggest that Iguratimod may alleviate symptoms by regulating B cell differentiation, a key process in the immune response []. This indicates its potential as a novel treatment for lupus.

Mechanism of Action

* **Modulating the Immune System:** Iguratimod may influence the activity of various immune cells and signaling molecules involved in inflammation, potentially leading to an overall dampening of the autoimmune response [].* **Restoring B Cell Function:** Studies suggest Iguratimod may help correct abnormal B cell differentiation observed in lupus, potentially leading to a healthier immune response [].

Iguratimod is chemically identified as N-(7-methanesulfonamido-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide, with the molecular formula C₁₇H₁₄N₂O₆S. This compound is characterized by its unique structure, which includes two amide groups and a chromone backbone. It was initially developed in Japan and has been approved for use in Japan and China since 2012 and 2011, respectively .

  • NF-κB Inhibition: Iguratimod appears to prevent the activation of NF-κB, a key transcription factor involved in inflammatory responses. This may lead to the suppression of various inflammatory cytokines.
  • COX-2 Inhibition: Iguratimod may selectively inhibit COX-2, an enzyme responsible for the production of inflammatory prostaglandins. This contributes to its anti-inflammatory action.
  • Immunomodulation: Studies suggest Iguratimod may modulate the immune system by suppressing the expression of certain inflammatory genes like Act1, potentially impacting the IL-17 pathway [].

Clinical trials suggest Iguratimod is generally well-tolerated with a favorable safety profile [, ]. However, further research is needed to fully understand its long-term safety and potential side effects.

The chemical reactivity of Iguratimod is largely attributed to its functional groups, particularly the methanesulfonamide and phenoxy groups. These allow for interactions with various biological targets, especially in inflammatory pathways. The compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which plays a crucial role in regulating immune responses and inflammation .

Iguratimod exhibits significant anti-inflammatory activity by modulating cytokine production. It suppresses the expression of pro-inflammatory cytokines such as interleukin 6, interleukin 8, tumor necrosis factor-alpha, and monocyte chemotactic protein 1 in various cell types, including rheumatoid arthritis synovial fibroblasts . Additionally, Iguratimod inhibits the differentiation of osteoclasts, thereby promoting bone formation while reducing bone resorption, which is particularly beneficial in rheumatoid arthritis patients .

The synthesis of Iguratimod involves several steps that typically include:

  • Formation of the Chromone Structure: This involves the condensation of appropriate precursors to form the chromone ring.
  • Introduction of Functional Groups: The methanesulfonamide and phenoxy groups are introduced through specific

Iguratimod is primarily used for the treatment of rheumatoid arthritis as a DMARD. Clinical studies have demonstrated its efficacy comparable to that of methotrexate, another commonly used DMARD . Additionally, it has been explored for potential applications in other autoimmune diseases due to its immunomodulatory effects.

Research indicates that Iguratimod interacts with several immune cell types, including T cells, B cells, dendritic cells, and macrophages. It inhibits B cell activation and immunoglobulin production by down-regulating specific signaling pathways such as protein kinase C/early growth response factor 1 . Furthermore, Iguratimod alters dendritic cell morphology and function, reducing their ability to stimulate T cell proliferation .

Iguratimod shares similarities with other DMARDs but possesses unique mechanisms of action. Here are some comparable compounds:

CompoundMechanism of ActionUnique Features
MethotrexateInhibits dihydrofolate reductase; affects purine metabolismFirst-line treatment for rheumatoid arthritis
LeflunomideInhibits dihydroorotate dehydrogenase; affects lymphocyte proliferationTargets pyrimidine synthesis
SulfasalazineAnti-inflammatory; modulates immune responseCombination of salicylate and sulfa antibiotics
TofacitinibJanus kinase inhibitor; modulates cytokine signalingOral administration; targets specific signaling pathways

Iguratimod's distinct mechanism primarily involves the inhibition of NF-κB activation and modulation of IL-17 pathways, setting it apart from these other compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

374.05725734 g/mol

Monoisotopic Mass

374.05725734 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4IHY34Y2NV

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

KEGG Target based Classification of Drugs

Not elsewhere classified
Signaling molecules
Transcription factor
NFKB1 [HSA:4790] [KO:K02580]

Pictograms

Health Hazard

Health Hazard

Other CAS

123663-49-0

Wikipedia

Iguratimod

Dates

Modify: 2023-08-15
1: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Oct;30(8):643-72. PubMed PMID: 19088949.
2: Zhou T, Ding L, Li X, Zhang F, Zhang Q, Gong B, Guo X. Determination of iguratimod in rat plasma by high performance liquid chromatography: method and application. Biomed Chromatogr. 2008 Mar;22(3):260-4. PubMed PMID: 17939167.
3: Tanaka K, Urata N, Mikami M, Ogasawara M, Matsunaga T, Terashima N, Suzuki H. Effect of iguratimod and other anti-rheumatic drugs on adenocarcinoma colon 26-induced cachexia in mice. Inflamm Res. 2007 Jan;56(1):17-23. PubMed PMID: 17334666.
4: Hara M, Abe T, Sugawara S, Mizushima Y, Hoshi K, Irimajiri S, Hashimoto H, Yoshino S, Matsui N, Nobunaga M. Long-term safety study of iguratimod in patients with rheumatoid arthritis. Mod Rheumatol. 2007;17(1):10-6. Epub 2007 Feb 20. PubMed PMID: 17278016.
5: Hara M, Abe T, Sugawara S, Mizushima Y, Hoshi K, Irimajiri S, Hashimoto H, Yoshino S, Matsui N, Nobunaga M, Nakano S. Efficacy and safety of iguratimod compared with placebo and salazosulfapyridine in active rheumatoid arthritis: a controlled, multicenter, double-blind, parallel-group study. Mod Rheumatol. 2007;17(1):1-9. Epub 2007 Feb 20. PubMed PMID: 17278015.
6: Jiang Y, Lü W, Yu SQ, Yao L, Xu GL, Zhang XR. [Inhibitory effect of iguratimod on TNFalpha production and NF-kappaB activity in LPS-stimulated rat alveolar macrophage cell line]. Yao Xue Xue Bao. 2006 May;41(5):401-5. Chinese. PubMed PMID: 16848314.
7: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Jul-Aug;26(6):473-503. PubMed PMID: 15349141.
8: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 May;26(4):295-318. PubMed PMID: 15319808.

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